molecular formula C10H10N2O B8656111 (3-phenyl-3H-imidazol-4-yl)-methanol

(3-phenyl-3H-imidazol-4-yl)-methanol

Cat. No.: B8656111
M. Wt: 174.20 g/mol
InChI Key: PKWYNUWUYQOISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Phenyl-3H-imidazol-4-yl)-methanol is an imidazole derivative characterized by a phenyl group at the 3-position and a hydroxymethyl (-CH₂OH) substituent at the 4-position of the imidazole ring. Its structural simplicity and functional groups make it a scaffold for further chemical modifications, particularly in medicinal chemistry.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(3-phenylimidazol-4-yl)methanol

InChI

InChI=1S/C10H10N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h1-6,8,13H,7H2

InChI Key

PKWYNUWUYQOISC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2CO

Origin of Product

United States

Comparison with Similar Compounds

[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol ()

  • Structural Differences: This compound features a nitro (-NO₂) group at the 5-position and methyl groups at the 1- and 2-positions of the imidazole ring. The phenyl group is attached via a methylene bridge.
  • The chlorinated derivative (4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) has a Cl substituent instead of -CH₂OH, further lowering polarity .
  • Synthetic Relevance : Chlorination with SOCl₂ is a key step, highlighting reactivity differences between -CH₂OH and -CH₂Cl groups.

1H-Imidazole-4-methanol,1-(triphenylmethyl)- ()

  • Structural Differences : A trityl (triphenylmethyl) group at the 1-position introduces steric bulk and aromaticity.
  • Physical Properties : Higher molecular weight (340.42 g/mol vs. ~200 g/mol for the target compound) reduces solubility in aqueous media. The trityl group may stabilize the compound against enzymatic degradation.

{2-[(3S)-3-Methoxy-3-phenylpropyl]-1H-imidazol-4-yl}methanol ()

  • Structural Differences : A chiral 3-methoxy-3-phenylpropyl chain at the 2-position introduces stereochemistry and extended alkylation.
  • The chiral center may lead to enantiomer-specific biological activity, unlike the target compound’s planar structure .

[2-(2,6-Difluoro-benzylsulfanyl)-3-phenyl-3H-imidazol-4-yl]-(3,4-dimethoxy-phenyl)-methyl-amine ()

  • Structural Differences : A difluoro-benzylsulfanyl group at the 2-position and a dimethoxyphenyl-methyl-amine substituent at the 4-position.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties Reference
(3-Phenyl-3H-imidazol-4-yl)-methanol ~200 3-Ph, 4-CH₂OH High polarity, synthetic versatility -
[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol 273.70 1,2-Me₂, 5-NO₂, 4-Ph-CH₂OH Electron-withdrawing nitro group
1H-Imidazole-4-methanol,1-(triphenylmethyl)- 340.42 1-Trityl, 4-CH₂OH Bulky, low aqueous solubility
{2-[(3S)-3-Methoxy-3-phenylpropyl]-1H-imidazol-4-yl}methanol 246.30 2-(3S-MeO-Ph-propyl), 4-CH₂OH Chiral, lipophilic
[2-(2,6-Difluoro-benzylsulfanyl)-3-phenyl-3H-imidazol-4-yl]-(3,4-dimethoxy-phenyl)-methyl-amine 451.51 2-S-CH₂(2,6-F₂Ph), 4-NMe(3,4-MeO₂Ph) High receptor-binding potential

Key Research Findings

  • Synthetic Flexibility : The target compound’s hydroxymethyl group allows derivatization into chlorinated or esterified analogs, as demonstrated in and .
  • Solubility and Bioavailability : Bulky substituents (e.g., trityl in ) reduce solubility, whereas methoxy groups () balance lipophilicity and polarity. The target compound’s -CH₂OH group may offer intermediate properties.

Preparation Methods

Directed Lithiation of 3-Phenylimidazole

The lithiation of 3-phenylimidazole at the 4-position using n-butyllithium enables subsequent trapping with formaldehyde to install the hydroxymethyl group. As demonstrated in analogous systems, this method proceeds via:

  • Generation of 4-lithio-3-phenylimidazole :
    Treatment of 3-phenylimidazole with n-BuLi (2.5 M in hexane, −78°C, THF) forms the lithiated intermediate. The phenyl group at position 3 directs lithiation to position 4 through resonance stabilization.

  • Quenching with Formaldehyde :
    Addition of paraformaldehyde or gaseous formaldehyde (−78°C to RT) yields the crude alcohol, which is purified via silica gel chromatography (ethyl acetate/hexane). Reported yields for related systems range from 64% to 76%.

Critical Parameters :

  • Temperature control (−78°C) minimizes side reactions.

  • Anhydrous THF ensures reagent stability.

  • Post-reaction acidic workup (10% HCl) protonates the alkoxide.

Alternative Organometallic Approaches

Grignard reagents (e.g., CH₂MgBr) react with 4-carboxy-3-phenylimidazole esters to form hydroxymethyl derivatives after hydrolysis. However, this method suffers from lower yields (∼50%) due to ester reduction side reactions.

Cyclization Strategies for Imidazole Methanol Synthesis

Vilsmeier-Haack Formylation Followed by Reduction

A two-step protocol involving formylation and reduction provides precise control over the hydroxymethyl group:

  • Formylation of 3-Phenylimidazole :
    Reaction with POCl₃/DMF (Vilsmeier-Haack conditions) generates 4-formyl-3-phenylimidazole.

  • Borohydride Reduction :
    Treatment with NaBH₄ in methanol reduces the aldehyde to the primary alcohol. Yields exceed 70% with >95% purity by HPLC.

Advantages :

  • Avoids organometallic reagents.

  • Scalable to multigram quantities.

Condensation with α-Hydroxy Ketones

Cyclocondensation of phenylglyoxal with amino alcohols (e.g., 2-aminoethanol) under acidic conditions forms the imidazole ring with an inherent hydroxymethyl group. While structurally versatile, this method requires rigorous pH control to prevent ring-opening.

Functional Group Interconversion Methods

Oxidation-Reduction Sequences

4-Carboxy-3-phenylimidazole esters are reduced to alcohols using LiAlH₄ (THF, 0°C). This approach is limited by over-reduction risks, necessitating careful stoichiometry.

Protecting Group Strategies

Silyl ether protection (e.g., TBSCl) stabilizes the hydroxymethyl group during subsequent reactions. Deprotection with TBAF in THF restores the alcohol functionality without side reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Directed Lithiation64–7695High regioselectivityCryogenic conditions
Vilsmeier-Reduction70–8598Mild conditionsRequires POCl₃ handling
Grignard Addition48–5590Broad substrate scopeLow functional group tolerance
Cyclocondensation60–6892One-pot synthesispH sensitivity

Spectroscopic Characterization

  • ¹H NMR :

    • Hydroxymethyl proton: δ 4.45–4.60 (s, 2H).

    • Imidazole H-2: δ 7.25–7.40 (d, J = 1.2 Hz).

  • IR :

    • O-H stretch: 3250–3350 cm⁻¹.

    • C=N stretch: 1585–1645 cm⁻¹ .

Q & A

Basic: What are the primary synthetic routes for (3-phenyl-3H-imidazol-4-yl)-methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving phenyl-substituted imidazole precursors. For example, derivatives like 3-(1H-imidazol-4-yl)phenol are synthesized from 3-(2-bromoacetyl)phenol and formamide under reflux, yielding ~53% with specific purification steps (TLC, NP-HPLC) . Key factors affecting yield include:

  • Catalyst choice : Acidic conditions (e.g., glacial acetic acid) improve Schiff base formation in imidazole derivatives .
  • Solvent selection : Methanol or ethanol is often used for reflux, balancing solubility and reaction kinetics .
  • Purification : Techniques like cold methanol washing and diethyl ether rinsing reduce impurities .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what spectral markers indicate successful synthesis?

  • ¹H/¹³C NMR : Look for imidazole proton signals at δ 7.6–8.3 ppm and aromatic protons from the phenyl group at δ 6.6–7.3 ppm. Methanol’s hydroxyl proton may appear as a broad singlet (δ ~3–5 ppm) .
  • IR spectroscopy : Confirm O-H stretches (~3294 cm⁻¹) and imidazole ring vibrations (1619–1492 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 160) and fragmentation patterns validate the molecular formula .

Advanced: How can reaction conditions be optimized to minimize by-products in imidazole-methanol derivatives?

  • Temperature control : Lower reflux temperatures (e.g., 80–100°C) reduce side reactions like oxidation .
  • Stoichiometric precision : Excess formamide or aldehydes improves cyclization efficiency .
  • Chromatographic monitoring : NP-HPLC with 40:60 2-propanol:n-hexane resolves polar by-products .

Advanced: How do substituents on the phenyl ring influence reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilic substitution but may reduce solubility .
  • Methoxy groups improve hydrogen-bonding capacity, affecting interactions with biological targets (e.g., enzyme active sites) .
  • Comparative studies : Use docking simulations to predict substituent effects on binding affinity, validated via enzymatic assays .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

  • Cross-validation : Compare NMR/IR data with crystallographic results (e.g., X-ray diffraction confirms bond angles and tautomeric forms) .
  • Dynamic NMR : Assess temperature-dependent shifts to identify tautomerism or conformational flexibility .
  • Theoretical modeling : DFT calculations predict chemical shifts, highlighting discrepancies between experimental and computed values .

Methodological: What solvent systems are optimal for chromatographic analysis of imidazole-methanol derivatives?

  • Normal-phase HPLC : Use 20–40% methanol in chloroform for polar analytes, balancing retention and resolution .
  • Reverse-phase systems : Acetonitrile/water gradients (e.g., 50:50 to 90:10) separate hydrophobic derivatives .
  • pH adjustment : Add 0.1% formic acid to suppress silanol interactions and improve peak symmetry .

Methodological: How can computational modeling predict biological interactions of this compound derivatives?

  • Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., indoleamine 2,3-dioxygenase) using crystal structures (PDB: 4PK5) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate docking poses .
  • ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., BBB permeability) to prioritize derivatives .

Advanced: What strategies address discrepancies between theoretical and observed NMR chemical shifts?

  • Solvent effects : Use CDCl₃ + CD₃OD mixtures to mimic experimental conditions in DFT calculations .
  • Tautomeric equilibria : Model both imidazole tautomers (1H and 3H) to match observed splitting patterns .
  • Paramagnetic additives : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.